6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-N-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction proceeds under specific conditions to yield the desired triazolothiadiazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
6-(4-ETHOXYPHENYL)-N-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in biological studies, particularly in antiviral research.
Medicine: It is being explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with the M2 proton channel of the influenza A virus, inhibiting its function and thereby exhibiting antiviral activity . The molecular pathways involved include binding to the active site of the target protein, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 6-(4-METHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE
- 6-(4-SUBSTITUTED PHENYL)-3-(5-NITROFURAN-2-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINES These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 6-(4-ETHOXYPHENYL)-N-(4-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C24H29N5O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H29N5O2S/c1-4-7-20-26-27-24-29(20)28-21(17-10-14-19(15-11-17)31-6-3)22(32-24)23(30)25-18-12-8-16(5-2)9-13-18/h8-15,21-22,28H,4-7H2,1-3H3,(H,25,30) |
InChI Key |
YXQGNHZPAYNQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)CC)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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